

Application Notes: Dual-Crosslinking with DSG and Formaldehyde in ChIP

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *DNA crosslinker 6*

Cat. No.: *B15563030*

[Get Quote](#)

Introduction to Dual-Crosslinking

Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the *in vivo* interaction of proteins with DNA.^{[1][2][3]} The standard method utilizes formaldehyde, a zero-length crosslinker, to covalently link proteins directly bound to DNA.^{[4][5]} However, this approach can be inefficient for capturing larger protein complexes where only a subset of proteins is in direct contact with DNA, or for proteins that interact transiently with chromatin.^[1]

A dual-crosslinking approach, employing a sequential treatment with a longer, protein-protein crosslinker like Disuccinimidyl glutarate (DSG) followed by formaldehyde, addresses this limitation.^{[1][6]} DSG first stabilizes protein complexes by linking primary amines on adjacent proteins, which are then fixed to the DNA by formaldehyde.^[7] This two-step method enhances the capture of entire protein complexes associated with chromatin, providing a more comprehensive view of the nuclear landscape.^[8]

Advantages of the Dual-Crosslinking Approach

- Enhanced capture of protein complexes: The longer spacer arm of DSG (7.7 Å) compared to formaldehyde (~2 Å) allows for the stabilization of larger protein complexes.^{[9][10]}
- Improved detection of indirect DNA interactions: Co-factors and other proteins that do not directly bind DNA but are part of a DNA-binding complex can be efficiently captured.^[6]

- Stabilization of transient interactions: Weak or transient protein-protein interactions within a chromatin-bound complex can be locked in place by DSG before formaldehyde fixation.[2]
- Increased signal-to-noise ratio: For certain targets, dual crosslinking has been shown to increase the enrichment of the target protein relative to background.[5][8]

Characteristics of Crosslinking Agents

Feature	Disuccinimidyl glutarate (DSG)	Formaldehyde
Type	Homobifunctional NHS-ester	Zero-length
Target	Primary amines (e.g., lysine residues)	Primary amines, sulfhydryls, etc.
Spacer Arm Length	7.7 Å	~2 Å
Reactivity	Protein-protein	Protein-protein and protein-DNA
Reversibility	Not directly reversible by heat	Reversible by heat

Experimental Protocols

Protocol 1: Dual-Crosslinking of Adherent Mammalian Cells

This protocol is adapted from established methods for dual-crosslinking in preparation for ChIP. [1][4][11]

Materials:

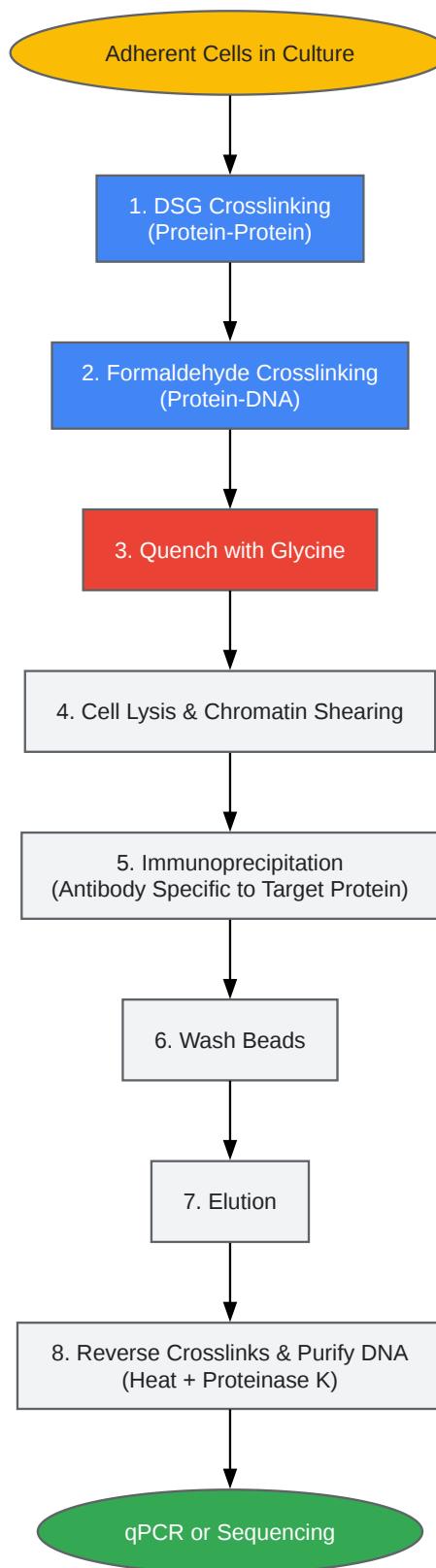
- Phosphate-Buffered Saline (PBS)
- Disuccinimidyl glutarate (DSG) (ProteoChem, c1104)
- Dimethyl sulfoxide (DMSO)
- Formaldehyde (37% solution)

- Glycine (2.5 M stock solution)
- Cell Lysis Buffer
- Protease inhibitors

Procedure:

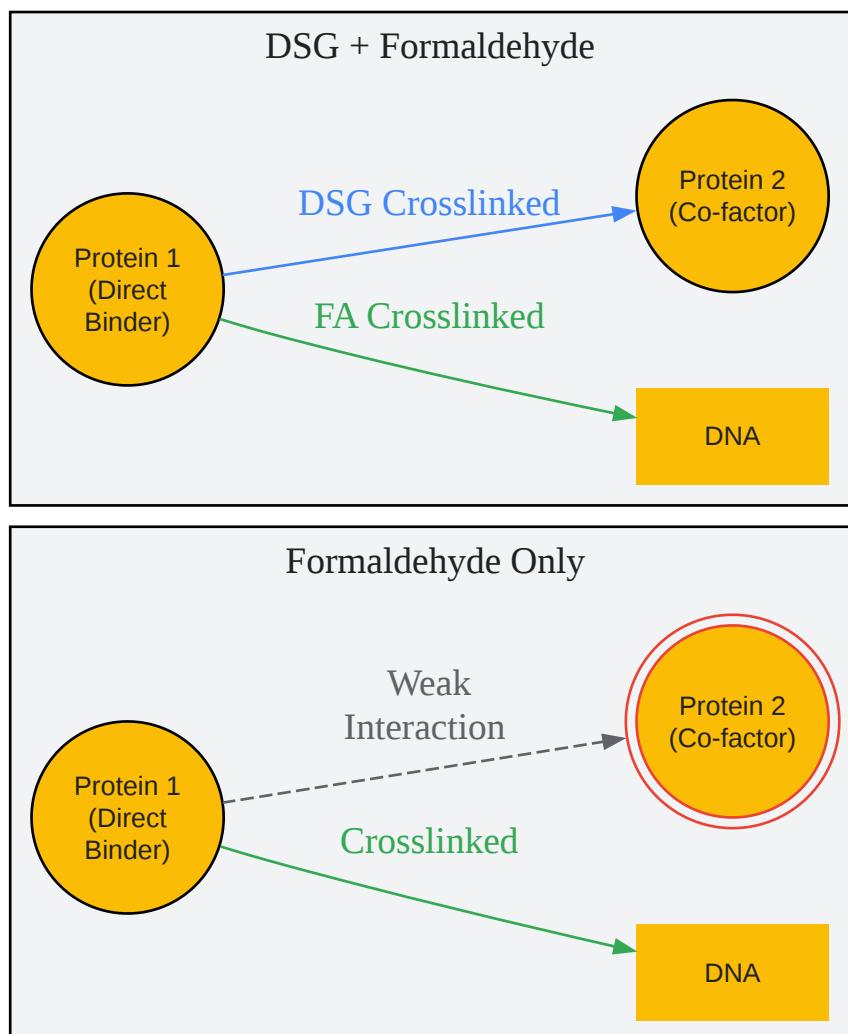
- Cell Culture: Grow adherent cells in 150 mm dishes to 80-90% confluence (approximately 1×10^7 to 5×10^7 cells per dish).[11]
- DSG Crosslinking:
 - Wash cells three times with room temperature PBS.
 - Add 20 mL of PBS to each dish.
 - Prepare a fresh 0.5 M stock solution of DSG in DMSO.[4] Add the DSG stock solution to the PBS on the plates to a final concentration of 2 mM.[1][4]
 - Swirl the dishes immediately to ensure even mixing.[1]
 - Incubate at room temperature for 45 minutes on a rocking platform.[1][4]
- Formaldehyde Crosslinking:
 - Aspirate the DSG solution and wash the cells twice with PBS.
 - Add 20 mL of fresh PBS to each dish.
 - Add 540 μ l of 37% formaldehyde to a final concentration of 1%. [4]
 - Incubate at room temperature for 10-15 minutes.[4][11]
- Quenching:
 - Add 1 mL of 2.5 M glycine to each dish to quench the formaldehyde.[4]
 - Incubate for 10 minutes at room temperature with gentle swirling.[4]

- Cell Harvesting:
 - Aspirate the solution and wash the cells three times with ice-cold PBS containing protease inhibitors.[4]
 - Scrape the cells in 2 mL of ice-cold PBS with protease inhibitors and transfer to a conical tube.
 - Centrifuge at 1,500 rpm for 5 minutes at 4°C.[4]
 - The cell pellet can be snap-frozen in liquid nitrogen and stored at -80°C or used immediately for chromatin preparation.


Protocol 2: Chromatin Preparation, Immunoprecipitation, and Reversal

Procedure:

- Cell Lysis: Resuspend the crosslinked cell pellet in 500 µl of ice-cold Cell Lysis Buffer with protease inhibitors and incubate on ice for 10 minutes.[4]
- Chromatin Shearing:
 - Sonicate the lysate to shear the chromatin to an average fragment size of 200-500 bp.
 - Note: Dual-crosslinked chromatin is often more resistant to sonication.[1][4] Optimization of sonication conditions (power, time, cycles) is critical.
- Immunoprecipitation (IP):
 - Dilute the sheared chromatin in ChIP Dilution Buffer.
 - Pre-clear the chromatin with Protein A/G beads.
 - Save a small aliquot as the "input" control.
 - Incubate the remaining chromatin with the antibody of interest overnight at 4°C with rotation.


- Add Protein A/G beads and incubate for an additional 1-4 hours.[[1](#)]
- Washes:
 - Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and twice with TE Buffer.[[1](#)]
- Elution:
 - Elute the chromatin from the beads by adding Elution Buffer and incubating at room temperature.[[1](#)]
- Crosslink Reversal:
 - Add NaCl to the eluates and the input sample to a final concentration of 0.2 M.
 - Incubate at 65°C for 4-10 hours to reverse the formaldehyde crosslinks.[[6](#)]
 - Add RNase A and incubate at 37°C for 30 minutes.
 - Add Proteinase K and incubate at 45°C for 1 hour.[[12](#)] Note: DSG crosslinks are not reversible by heat. Proteinase K digestion is essential to degrade the crosslinked proteins and release the DNA.[[13](#)][[14](#)]
- DNA Purification: Purify the DNA using standard phenol-chloroform extraction or a DNA purification kit. The purified DNA is now ready for downstream analysis such as qPCR or sequencing.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for dual-crosslinking chromatin immunoprecipitation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Two-step Crosslinking for Analysis of Protein-Chromatin Interactions - PMC
[pmc.ncbi.nlm.nih.gov]

- 2. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
- 3. Chromatin immunoprecipitation - Wikipedia [en.wikipedia.org]
- 4. epigenome-noe.net [epigenome-noe.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. covaris.com [covaris.com]
- 9. Chromatin Immunoprecipitation (ChIP): The Complete Guide [antibodies.com]
- 10. researchgate.net [researchgate.net]
- 11. ChIP protocol: Dual cross-linking (Dual X-ChIP) [abcam.com]
- 12. ora.ox.ac.uk [ora.ox.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Building a Robust Chromatin Immunoprecipitation Method with Substantially Improved Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Dual-Crosslinking with DSG and Formaldehyde in ChIP]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15563030#dna-crosslinker-6-in-chromatin-immunoprecipitation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com